molecular formula C6H15AsI2 B14488418 Triethyl(iodo)arsanium iodide CAS No. 64766-59-2

Triethyl(iodo)arsanium iodide

Cat. No.: B14488418
CAS No.: 64766-59-2
M. Wt: 415.91 g/mol
InChI Key: ULLXBEIOUKFCMM-UHFFFAOYSA-M
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Description

Triethyl(iodo)arsanium iodide (C₆H₁₅AsI₂) is a quaternary arsonium salt characterized by a central arsenic atom in the +5 oxidation state, bonded to three ethyl groups and one iodine atom, with an additional iodide counterion. This compound is synthesized via the alkylation of triethylarsine with alkyl iodides or through direct iodination of tertiary arsines under controlled conditions . Its structure confers unique reactivity, making it valuable in organic synthesis as a catalyst or intermediate, particularly in halogen-exchange reactions and nucleophilic substitutions. The compound is typically stable under inert atmospheres but sensitive to moisture and light, requiring specialized handling due to the toxicity of arsenic derivatives.

Properties

CAS No.

64766-59-2

Molecular Formula

C6H15AsI2

Molecular Weight

415.91 g/mol

IUPAC Name

triethyl(iodo)arsanium;iodide

InChI

InChI=1S/C6H15AsI.HI/c1-4-7(8,5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

ULLXBEIOUKFCMM-UHFFFAOYSA-M

Canonical SMILES

CC[As+](CC)(CC)I.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(iodo)arsanium iodide typically involves the reaction of triethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the following steps:

    Reactants: Triethylarsine and iodine.

    Solvent: Anhydrous solvents such as dichloromethane or chloroform are often used.

    Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the product.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include:

    Large-scale Reactors: Using larger reactors to handle increased quantities of reactants.

    Automation: Implementing automated systems for precise control of reaction conditions.

    Purification Techniques: Employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Triethyl(iodo)arsanium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organoarsenic compounds.

    Oxidation and Reduction: The compound can participate in redox reactions, where the arsenic atom can change its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form carbon-arsenic bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as halides, amines, and thiols can react with this compound.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can oxidize the arsenic atom.

    Reducing Agents: Reducing agents such as sodium borohydride can reduce the arsenic atom.

Major Products Formed

The major products formed from these reactions include various substituted organoarsenic compounds, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

Triethyl(iodo)arsanium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-arsenic bonds.

    Biology: The compound can be used in the study of arsenic-containing biomolecules and their interactions.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triethyl(iodo)arsanium iodide involves its ability to participate in various chemical reactions due to the presence of the arsenic-iodine bond. The compound can act as a source of arsenic in reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Triethyl(chloro)arsanium Chloride (C₆H₁₅AsCl₂)

  • Synthesis : Analogous to triethyl(iodo)arsanium iodide, this compound is prepared by reacting triethylarsine with alkyl chlorides. However, the chloride variant exhibits lower molecular weight (265.03 g/mol vs. 456.91 g/mol) and reduced nucleophilicity due to the smaller halide ion .
  • Reactivity : The chloride counterion is less polarizable than iodide, resulting in slower reaction kinetics in SN2 mechanisms. This limits its utility in reactions requiring strong nucleophiles.

Triphenyl(iodo)arsanium Iodide (C₁₈H₁₅AsI₂)

  • Structure : Substitution of ethyl groups with phenyl rings increases steric hindrance, reducing solubility in polar solvents.
  • Applications : While both compounds serve as iodinating agents, the phenyl derivative is less favored in aliphatic systems due to its bulky structure.

Halogen-Based Onium Salts

Tetrabutylammonium Iodide (C₁₆H₃₆IN)

  • Stability : Unlike arsenic-based salts, ammonium derivatives like tetrabutylammonium iodide are less toxic but lack the Lewis acidity of arsenic, limiting their catalytic versatility.
  • Cost : Arsenic compounds are often more expensive due to specialized synthesis protocols .

Nitrogen Triiodide (NI₃)

  • Stability: Nitrogen triiodide is notoriously unstable, detonating at temperatures above 0°C, whereas this compound remains stable up to 150°C .
  • Applications : NI₃ is restricted to educational demonstrations, while arsenic-based iodides are employed in synthetic chemistry for controlled iodination.

Performance in Organic Reactions

This compound outperforms chloride-based arsonium salts in iodide-mediated reactions due to the superior leaving-group ability of iodide ions. However, methods using triphenylphosphine and iodine (as noted in ) often yield contaminated products, whereas this compound provides higher purity at the expense of arsenic-related hazards .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Solubility Stability Key Applications References
This compound C₆H₁₅AsI₂ 456.91 150°C Polar solvents Stable under inert conditions Catalytic iodination
Nitrogen triiodide NI₃ 394.72 Explodes at 0°C Insoluble in H₂O Highly unstable Demonstrations
Triethyl(chloro)arsanium chloride C₆H₁₅AsCl₂ 265.03 120°C Polar solvents Moderate stability Intermediate synthesis
Tetrabutylammonium iodide C₁₆H₃₆IN 371.28 140°C Ethanol, acetone High stability Phase-transfer catalyst

Research Findings and Challenges

  • Efficiency : this compound achieves >90% yield in iodide-exchange reactions, surpassing chloride-contaminated alternatives .
  • Toxicity : Handling requires stringent safety measures due to arsenic’s acute toxicity, a drawback absent in ammonium analogs.
  • Future Directions : Development of greener synthesis methods (e.g., avoiding toluene or imidazole) could enhance its adoption in industrial settings .

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